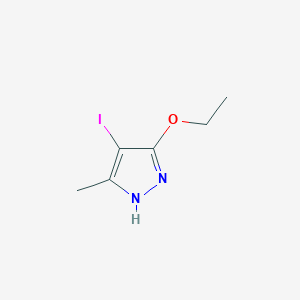
3-ethoxy-4-iodo-5-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-4-iodo-5-methyl-1H-pyrazole is a heterocyclic compound with the molecular formula C6H9IN2O and a molecular weight of 252.05 g/mol . This compound is characterized by the presence of an ethoxy group, an iodine atom, and a methyl group attached to a pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-4-iodo-5-methyl-1H-pyrazole typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines in the presence of iodine . The reaction conditions often include the use of a solvent such as ethanol or acetic acid, and the reaction is carried out at elevated temperatures to facilitate the formation of the pyrazole ring .
Industrial Production Methods
Industrial production methods for pyrazole derivatives, including this compound, often involve multicomponent reactions and the use of transition-metal catalysts . These methods are designed to be efficient and scalable, allowing for the large-scale production of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-4-iodo-5-methyl-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form pyrazolone derivatives or reduction to form pyrazoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, hydrazines, and various oxidizing and reducing agents . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, pyrazolines, and pyrazolones, which have various applications in medicinal chemistry and other fields .
Scientific Research Applications
3-Ethoxy-4-iodo-5-methyl-1H-pyrazole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-ethoxy-4-iodo-5-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved in these interactions are often studied using computational and experimental methods to understand the compound’s mode of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-ethoxy-4-iodo-5-methyl-1H-pyrazole include:
Uniqueness
This compound is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other pyrazole derivatives and contributes to its specific applications in research and industry .
Properties
Molecular Formula |
C6H9IN2O |
|---|---|
Molecular Weight |
252.05 g/mol |
IUPAC Name |
3-ethoxy-4-iodo-5-methyl-1H-pyrazole |
InChI |
InChI=1S/C6H9IN2O/c1-3-10-6-5(7)4(2)8-9-6/h3H2,1-2H3,(H,8,9) |
InChI Key |
BPVOQZGUHQNIQG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NNC(=C1I)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















